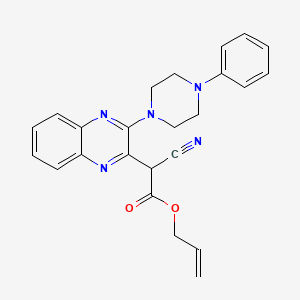

Allyl 2-cyano-2-(3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl)acetate

Description

Allyl 2-cyano-2-(3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl)acetate is a synthetic organic compound featuring a quinoxaline core substituted with a 4-phenylpiperazine moiety and an allyl ester group. The cyano group at the α-position of the acetate ester introduces electron-withdrawing effects, which may influence reactivity and stability.

Properties

IUPAC Name |

prop-2-enyl 2-cyano-2-[3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5O2/c1-2-16-31-24(30)19(17-25)22-23(27-21-11-7-6-10-20(21)26-22)29-14-12-28(13-15-29)18-8-4-3-5-9-18/h2-11,19H,1,12-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDCNUKGXJRZMFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1N3CCN(CC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Allyl 2-cyano-2-(3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl)acetate is a compound of interest due to its potential therapeutic applications, particularly in oncology and neurology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of Allyl 2-cyano-2-(3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl)acetate can be described as follows:

- Molecular Formula : CHNO

- Molecular Weight : 350.42 g/mol

The compound features a quinoxaline core, which is known for its biological activity, particularly in anticancer and neuropharmacological contexts.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. The presence of the quinoxaline moiety has been linked to the inhibition of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have shown that derivatives of quinoxaline can inhibit the proliferation of tumor cells by modulating pathways associated with reactive oxygen species (ROS) and apoptosis-related proteins like Bax and cleaved-caspase 3 .

Neuropharmacological Effects

The piperazine component suggests potential neuroactive properties. Compounds containing piperazine rings are often explored for their effects on neurotransmitter systems, particularly dopamine receptors. This suggests that Allyl 2-cyano-2-(3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl)acetate may have implications in treating neurological disorders, possibly acting as a dopamine receptor modulator .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of similar compounds:

| Study Reference | Biological Activity | Cell Lines Tested | IC50 Values |

|---|---|---|---|

| Antiproliferative | MDA-MB-231, HL-60 | 0.28 mg/mL | |

| Anticonvulsant | MES model | Moderate | |

| Cytotoxicity | U937 | Not specified |

Case Studies

- Anticancer Efficacy : A study evaluated the antiproliferative effects of a related quinoxaline derivative on breast cancer cell lines (MDA-MB-231). The compound demonstrated an IC50 value of 0.28 mg/mL, indicating potent activity against these cells. Mechanistic studies revealed that the compound induced apoptosis through ROS generation and activation of apoptotic pathways .

- Neuropharmacological Assessment : In a separate evaluation using the maximal electroshock (MES) test, derivatives similar to Allyl 2-cyano-2-(3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl)acetate showed moderate anticonvulsant activity. This suggests potential for development as antiepileptic agents .

Scientific Research Applications

Synthesis of the Compound

The synthesis of Allyl 2-cyano-2-(3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl)acetate typically involves the reaction of quinoxaline derivatives with allyl cyanoacetate under appropriate conditions. The process can be optimized through various methods, including metal-catalyzed reactions which enhance yield and selectivity.

Anticancer Properties

Research indicates that compounds similar to Allyl 2-cyano-2-(3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl)acetate exhibit significant anticancer activity. For instance, a study found that derivatives of quinoxaline demonstrated antiproliferative effects against various cancer cell lines, including human colorectal (HCT-116) and breast (MCF-7) cancers. The IC50 values for these compounds ranged from 1.9 to 7.52 μg/mL, indicating potent activity against cancer cells .

Neuropharmacological Effects

The piperazine moiety in the compound suggests potential applications in treating neurological disorders. Compounds with similar structures have been investigated for their antidepressant and anxiolytic effects. A review highlighted the synthesis of antidepressant molecules via metal-catalyzed reactions, suggesting that modifications to the piperazine structure could enhance efficacy .

Case Study 1: Anticancer Activity

A systematic evaluation of related quinoxaline derivatives showed that modifications to the cyano group significantly impacted their anticancer properties. In vitro studies demonstrated that certain derivatives inhibited cell proliferation effectively, supporting further investigation into their mechanisms of action .

Case Study 2: Neuropharmacological Applications

In a study assessing the impact of piperazine-containing compounds on mood disorders, several derivatives exhibited promising results in preclinical models. These findings suggest that compounds like Allyl 2-cyano-2-(3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl)acetate could be explored for their potential as therapeutic agents in treating depression and anxiety .

| Compound | Cell Line | IC50 (μg/mL) | Activity |

|---|---|---|---|

| Quinoxaline A | HCT-116 | 1.9 | Anticancer |

| Quinoxaline B | MCF-7 | 7.52 | Anticancer |

| Piperazine C | Neuroblastoma | N/A | Neuropharmacological |

Chemical Reactions Analysis

Ester Hydrolysis

The allyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for prodrug activation or metabolic pathways.

| Reaction Conditions | Products | References |

|---|---|---|

| Aqueous NaOH, reflux | 2-cyano-2-(3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl)acetic acid + allyl alcohol | |

| HCl (conc.), heat | Protonated acid intermediate |

In analogous syntheses, hydrolysis of esters (e.g., chloroacetamide intermediates) was achieved using biphasic systems with potassium carbonate or sodium hydroxide .

Nucleophilic Substitution at the Piperazine Ring

The 4-phenylpiperazine moiety can undergo alkylation or acylation at its secondary amine. This modification alters pharmacological properties and solubility.

| Reagents | Products | References |

|---|---|---|

| Alkyl halides (e.g., CH₃I) | N-alkylated piperazine derivatives | |

| Acyl chlorides (e.g., AcCl) | N-acylated derivatives |

For example, alkylation of piperazine with 2-chloroacetyl chloride in dichloromethane (DCM) and aqueous NaOH yielded intermediates for anticonvulsant agents .

Cyano Group Transformations

The cyano group (-C≡N) participates in hydrolysis, reduction, or cycloaddition reactions.

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| Acidic hydrolysis | H₂SO₄, heat | Carboxylic acid | |

| Catalytic hydrogenation | H₂, Pd/C | Primary amine | General knowledge |

| Cycloaddition | Azides, Cu(I) | Tetrazole derivatives |

While specific data for this compound is limited, the cyano group in structurally related quinoxalines has been leveraged to generate bioactive tetrazoles .

Quinoxaline Ring Modifications

The quinoxaline core supports electrophilic substitution, though directing effects from substituents (e.g., electron-withdrawing cyano group) influence reactivity.

| Reaction | Conditions | Products | References |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Nitroquinoxaline | |

| Halogenation | Cl₂, FeCl₃ | Chlorinated derivatives |

In SAR studies, electron-deficient substituents (e.g., -CF₃, -F) on the quinoxaline ring enhanced inhibitory activity against IKKβ .

Allyl Group Reactivity

The allyl ester participates in sigmatropic rearrangements and addition reactions.

| Reaction | Conditions | Products | References |

|---|---|---|---|

| Claisen rearrangement | Heat (200°C) | γ,δ-Unsaturated acid | |

| Hydrogenation | H₂, Pd/C | Propyl ester |

Analogous allyl esters (e.g., prop-2-enyl derivatives) have been modified to improve metabolic stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Allyl 2-oxo-2-(4-phenylpiperazin-1-yl)acetate (Compound 4b)

Structural Differences :

- Functional Groups: The target compound has a cyano group (‒CN) at the α-position, whereas 4b features a keto group (‒C=O).

- Core Heterocycle: The target compound incorporates a quinoxaline ring fused to the piperazine, while 4b lacks this fused system, instead having a simpler phenylpiperazine substituent .

Spectroscopic Data :

- 1H NMR (500 MHz, CDCl3) for 4b : Key signals include δ 5.90–5.70 (m, allyl protons), δ 3.80–3.40 (m, piperazine protons), and δ 7.40–7.20 (m, aromatic protons) .

- 13C NMR (125 MHz, CDCl3) for 4b : Peaks at δ 168.5 (ester carbonyl), δ 165.2 (keto carbonyl), and δ 120–150 (aromatic carbons) .

- The target compound’s cyano group would produce a distinct 13C NMR peak near δ 115–120, absent in 4b.

2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid

Structural Differences :

- Protecting Group : This compound uses a Fmoc (fluorenylmethoxycarbonyl) group on the piperazine nitrogen, contrasting with the target compound’s unsubstituted 4-phenylpiperazine.

- Backbone: It lacks the quinoxaline and allyl ester groups, instead having a carboxylic acid terminus .

Functional Implications :

- The Fmoc group is widely used in solid-phase peptide synthesis for temporary amine protection, suggesting that the target compound’s unprotected piperazine could facilitate direct conjugation or coordination chemistry .

- The carboxylic acid in this analogue allows for carbodiimide-mediated coupling , whereas the target compound’s allyl ester requires deprotection for further derivatization.

Data Table: Key Properties of Compared Compounds

Research Findings and Implications

- Electronic Effects: The cyano group in the target compound may enhance electrophilicity at the ester carbonyl compared to 4b’s keto group, impacting hydrolysis rates or nucleophilic addition reactions .

- Biological Relevance: Quinoxaline derivatives are associated with kinase inhibition (e.g., EGFR inhibitors), suggesting the target compound could be explored for similar applications, unlike 4b or the Fmoc-piperazine derivative .

- Green Chemistry Potential: Compound 4b’s synthesis under non-conventional conditions (e.g., solvent-free) highlights opportunities to apply similar sustainable methods to the target compound’s synthesis .

Q & A

Basic: What are the recommended synthetic pathways for Allyl 2-cyano-2-(3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl)acetate?

Methodological Answer:

A multi-step synthesis is typically employed. First, the quinoxaline core is functionalized via nucleophilic aromatic substitution (SNAr) with 4-phenylpiperazine. Next, cyanoacetate coupling is achieved through a Knoevenagel condensation, followed by allyl esterification. Key steps include:

- Quinoxaline-piperazine coupling : Optimize solvent polarity (e.g., DMF or DMSO) and temperature (80–120°C) to enhance SNAr efficiency .

- Cyanoacetate introduction : Use a base like piperidine or DBU to catalyze condensation, with strict anhydrous conditions to prevent hydrolysis .

- Allyl ester formation : Employ allyl bromide in the presence of a mild base (e.g., K₂CO₃) under reflux. Monitor progress via TLC or HPLC.

Computational reaction path searches (e.g., DFT calculations) can predict intermediates and transition states to refine synthetic routes .

Advanced: How can quantum chemical calculations optimize reaction conditions for this compound?

Methodological Answer:

Quantum mechanical methods (e.g., DFT, MP2) model reaction pathways to identify energy barriers and thermodynamically favorable conditions. For example:

- Transition state analysis : Locate activation energies for SNAr or esterification steps to select optimal catalysts or solvents .

- Solvent effects : Use COSMO-RS simulations to predict solvation free energies, guiding solvent selection for higher yields .

- Kinetic profiling : Combine computational results with experimental data (e.g., in situ IR spectroscopy) to validate proposed mechanisms.

Integrate these with high-throughput screening to narrow down conditions (e.g., temperature, stoichiometry) before lab validation .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR (¹H/¹³C) : Confirm regiochemistry of the quinoxaline-piperazine linkage and allyl ester integrity. Use DEPT-135 to distinguish CH₂/CH₃ groups .

- FT-IR : Validate cyano (C≡N, ~2200 cm⁻¹) and ester (C=O, ~1700 cm⁻¹) functional groups.

- XRD : Resolve crystal structure ambiguities (e.g., piperazine ring conformation) .

- HRMS : Verify molecular weight and fragmentation patterns.

Cross-reference data with computational NMR chemical shift predictions (e.g., using Gaussian or ADF) to resolve structural uncertainties .

Advanced: How do structural modifications (e.g., substituents on piperazine) affect reactivity or bioactivity?

Methodological Answer:

- Electronic effects : Replace the 4-phenyl group with electron-withdrawing groups (e.g., -CF₃) to modulate piperazine basicity. Assess via Hammett plots or computational NBO analysis .

- Steric effects : Introduce bulky substituents (e.g., tert-butyl) and study steric hindrance using molecular dynamics (MD) simulations.

- Bioactivity screening : Pair structural analogs with in vitro assays (e.g., kinase inhibition) to establish structure-activity relationships (SAR).

Use QSAR models to predict bioactivity changes and prioritize synthetic targets .

Basic: What safety protocols are critical during synthesis?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact with cyano or allyl groups .

- Ventilation : Use fume hoods for steps involving volatile reagents (e.g., allyl bromide).

- Storage : Keep the compound in airtight containers under inert gas (N₂/Ar) at -20°C to prevent degradation .

- Spill management : Neutralize acidic/basic residues with appropriate adsorbents (e.g., silica gel for organics).

Refer to Safety Data Sheets (SDS) for toxicity thresholds and disposal guidelines .

Advanced: How to resolve contradictions between NMR and XRD data for structural confirmation?

Methodological Answer:

- Dynamic effects : NMR captures time-averaged conformations, while XRD shows static crystal packing. Use variable-temperature NMR to detect conformational flexibility .

- Solvent vs. solid-state differences : Compare XRD data with NMR in matching solvents (e.g., DMSO-d₆).

- Computational validation : Perform molecular docking or MD simulations to reconcile discrepancies between experimental and predicted structures .

Basic: What key parameters optimize synthesis yield?

Methodological Answer:

Apply Design of Experiments (DoE) to test variables:

- Factors : Temperature (60–120°C), catalyst loading (5–20 mol%), solvent polarity (THF vs. DMF).

- Response surface methodology (RSM) : Identify interactions between factors using a central composite design .

- Yield monitoring : Use HPLC or GC-MS to quantify product formation at each step.

Prioritize factors with Pareto charts to focus optimization efforts .

Advanced: What role do piperazine and quinoxaline moieties play in electronic properties?

Methodological Answer:

- Piperazine : Acts as an electron donor via its lone pair on N, enhancing conjugation with the quinoxaline π-system. Characterize via cyclic voltammetry (CV) to measure redox potentials .

- Quinoxaline : Provides a planar, aromatic scaffold for π-π stacking. Use UV-vis spectroscopy to assess charge-transfer transitions.

- DFT calculations : Map frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites (e.g., nucleophilic/electrophilic regions) .

Basic: How to determine purity and quantify yield post-synthesis?

Methodological Answer:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and internal standardization.

- Elemental analysis : Confirm C/H/N ratios within ±0.3% of theoretical values.

- Melting point : Compare observed mp with literature values (e.g., 123–124°C for analogs) .

For trace impurities, employ LC-MS to identify byproducts .

Advanced: What strategies address low solubility in biological assays?

Methodological Answer:

- Co-solvents : Test DMSO-water mixtures (≤10% DMSO) to maintain compound stability .

- Nanoparticle formulation : Use liposomal encapsulation or PEGylation to enhance bioavailability.

- Derivatization : Introduce hydrophilic groups (e.g., -SO₃H) via post-synthetic modification.

Assess solubility via shake-flask method with HPLC quantification, and validate using molecular solubility predictions (e.g., Abraham model) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.